molecular formula C16H10Cl2N2O2S B2798008 5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2,3-dichlorobenzenecarboxylate CAS No. 338409-18-0

5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2,3-dichlorobenzenecarboxylate

Cat. No.: B2798008
CAS No.: 338409-18-0
M. Wt: 365.23
InChI Key: VFOHAPXEBBHBKY-UHFFFAOYSA-N
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Description

5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2,3-dichlorobenzenecarboxylate is a useful research compound. Its molecular formula is C16H10Cl2N2O2S and its molecular weight is 365.23. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

Compounds with structures related to "5-Methyl-2-(3-pyridinyl)-1,3-thiazol-4-yl 2,3-dichlorobenzenecarboxylate" are synthesized through various chemical reactions, highlighting their versatility as scaffolds for further chemical modifications. For instance, transformations of dimethyl acetone-1,3-dicarboxylate into thiazole carboxylates suggest a pathway for synthesizing complex thiazole derivatives (Žugelj et al., 2009). Similarly, the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates demonstrates the creation of functionalized isoxazoles, serving as a foundation for the development of highly functionalized 3-pyridinyl compounds (Ruano et al., 2005).

Biological Activities

Compounds incorporating thiazole and pyridinyl groups exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties. The development of novel pyridine-thiazole hybrid molecules has shown potential anticancer activity against various tumor cell lines, indicating the promise of these compounds as therapeutic agents (Ivasechko et al., 2022). Antimicrobial and antioxidant activities of thiazolyl triazole derivatives further underscore the utility of these compounds in addressing infectious diseases and oxidative stress (Tay et al., 2022).

Mechanisms of Action

The elucidation of the mechanisms underlying the biological activities of these compounds is crucial for their development as drugs. For instance, nortopsentin analogues, structurally related to the target compound, have been investigated for their antitumor activity, providing insights into their potential mechanisms of action, such as cyclin-dependent kinase 1 inhibition (Carbone et al., 2013).

Properties

IUPAC Name

(5-methyl-2-pyridin-3-yl-1,3-thiazol-4-yl) 2,3-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2O2S/c1-9-14(20-15(23-9)10-4-3-7-19-8-10)22-16(21)11-5-2-6-12(17)13(11)18/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFOHAPXEBBHBKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CN=CC=C2)OC(=O)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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